N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride
Description
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride is a synthetic carbamate derivative with a complex structure combining a piperidine ring, a substituted phenyl group, and a butyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and analytical applications. Its primary use is in chiral separation techniques, particularly in high-performance liquid chromatography (HPLC), where it serves as a component of chiral stationary phases (CSPs) . The compound’s stereoselectivity arises from interactions between its dimethylphenylcarbamate groups and analytes, enabling enantiomeric resolution of racemic mixtures .
Properties
CAS No. |
31755-26-7 |
|---|---|
Molecular Formula |
C18H29ClN2O2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
(1-butylpiperidin-1-ium-3-yl) N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-5-11-20-12-7-10-16(13-20)22-18(21)19-17-14(2)8-6-9-15(17)3;/h6,8-9,16H,4-5,7,10-13H2,1-3H3,(H,19,21);1H |
InChI Key |
MWSQXWNRFAPKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride involves the reaction of 2,6-dimethylphenyl isocyanate with N-Butyl-3-piperidinol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this section compares N-butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride with three structurally related carbamate derivatives:
Amylose Tris(3,5-Dimethylphenylcarbamate)
- Structural Differences : Unlike the piperidine-based compound, amylose tris(3,5-dimethylphenylcarbamate) is a polysaccharide derivative with a helical amylose backbone. The absence of a butyl chain and piperidine moiety reduces its lipophilicity.
- Chromatographic Performance : Amylose-based CSPs exhibit higher chiral selectivity for aromatic amines and alcohols due to stronger π-π interactions . However, this compound shows superior stability in alcohol-modified mobile phases, which can disrupt amylose’s helical structure .
- Applications: Amylose derivatives are preferred for separating nonpolar enantiomers, while the piperidyl compound excels in polar solvent systems .
Cellulose Tris(3,5-Dimethylphenylcarbamate)
- Stereoselectivity Mechanism : Cellulose-based CSPs rely on hydrogen bonding and dipole interactions, whereas the piperidyl compound’s selectivity is influenced by its tertiary amine group, enabling ion-exchange interactions with acidic analytes .
- Solubility : Cellulose derivatives are insoluble in common organic solvents, limiting their use to immobilized CSPs. In contrast, the hydrochloride salt form of the piperidyl compound allows for broader solvent compatibility .
- Synthetic Complexity : Cellulose-based CSPs require immobilization on silica gel, increasing production costs. The piperidyl compound is synthetically simpler but less versatile in analyte scope .
Irinotecan Hydrochloride
- Functional Groups: Both compounds contain a hydrochloride salt and carbamate group. However, irinotecan’s camptothecin core and bulky quinoline structure make it a chemotherapeutic agent, unlike the piperidyl compound’s analytical role.
- Chiral Separation: Irinotecan’s enantiomers are resolved using immobilized cellulose CSPs, which lack the piperidyl compound’s ion-exchange capability . This highlights the piperidyl derivative’s niche in resolving charged or polar enantiomers.
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